Cas no 209808-01-5 (N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide)

N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a phenyl-piperidinylidene moiety. Its molecular structure combines aromatic and heterocyclic components, making it a versatile intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a precursor for bioactive molecules due to its ability to interact with biological targets, particularly in central nervous system (CNS) applications. Its well-defined stereochemistry and functional groups allow for selective modifications, enhancing its utility in drug discovery. The presence of both amide and piperidine functionalities contributes to its solubility and stability under various conditions, facilitating its use in synthetic workflows.
N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide structure
209808-01-5 structure
Product Name:N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide
CAS No:209808-01-5
MF:C23H28N2O
MW:348.481225967407
CID:1397438
PubChem ID:9841259
Update Time:2025-05-30

N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide
    • AR-M390
    • ARM-390
    • AR-M 1000390
    • N,N-Diethyl-4-(phenyl-4-piperidinylidenemethyl)benzamide
    • L020021
    • Q27074510
    • N,N-Diethyl-4-[(piperidin4-ylidene)-phenyl-methyl]-benzamide
    • N,N-Diethyl-4-(phenyl-piperidin-4-ylidene-met hyl)-benzamide
    • ar-m100390
    • DB-096630
    • SMUGAZNLKPFBSB-UHFFFAOYSA-N
    • N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide
    • ARM390, >=98% (HPLC)
    • N,N-diethyl-4-(phenyl-piperidin-4-ylidenemethyl)benzamide
    • N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide
    • N,N-Diethyl-4-[(piperidin-4-ylidene)-phenyl-methyl]-benzamide
    • AR-M1000390
    • 209808-01-5
    • GTPL9005
    • BDBM50092710
    • N,N-Diethyl-4-(phenyl-piperidin-4-ylidene-methyl)-benzamide
    • CHEMBL415521
    • SCHEMBL4924161
    • Inchi: 1S/C23H28N2O/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20/h5-13,24H,3-4,14-17H2,1-2H3
    • InChI Key: SMUGAZNLKPFBSB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)/C(/C1C=CC=CC=1)=C1\CCNCC\1)N(CC)CC

Computed Properties

  • Exact Mass: 348.22034
  • Monoisotopic Mass: 348.220163521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.34

N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:2-8°C

N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide Pricemore >>

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Additional information on N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide

Professional Introduction to N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide (CAS No. 209808-01-5)

N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide, a compound with the chemical identifier CAS No. 209808-01-5, represents a significant advancement in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular architecture of N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide incorporates a benzamide core, which is a well-established motif in drug design, alongside a piperidine moiety that enhances its pharmacological profile.

The benzamide moiety is known for its role in modulating various biological pathways, making it a valuable component in the development of therapeutic agents. Specifically, benzamides have been extensively studied for their potential in treating neurological disorders, inflammatory conditions, and even certain types of cancer. The presence of the diethylamino group at the nitrogen atoms further contributes to the compound's solubility and bioavailability, which are critical factors in drug formulation.

In recent years, there has been a surge in research focused on developing novel compounds that leverage the synergistic effects of multiple pharmacophores. The structure of N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide exemplifies this trend, as it combines the benzamide scaffold with a phenyl and piperidine-based side chain. This combination not only enhances the compound's binding affinity to target receptors but also improves its metabolic stability, which are essential attributes for any potential drug candidate.

One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes that play a crucial role in disease pathogenesis. For instance, studies have suggested that benzamides can interact with specific proteases and kinases, thereby disrupting aberrant signaling pathways. The piperidine ring, in particular, has been identified as a key pharmacophore in several FDA-approved drugs due to its ability to modulate enzyme activity and receptor binding.

The synthesis of N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex molecular framework. These methods not only enhance the efficiency of the synthesis but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.

Recent advancements in computational chemistry have further facilitated the optimization of this compound's pharmacokinetic properties. Molecular docking studies and quantum mechanical calculations have been instrumental in predicting how N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide interacts with biological targets at the atomic level. These insights have guided medicinal chemists in designing analogs with improved efficacy and reduced side effects.

In clinical settings, the potential therapeutic applications of this compound are being explored through preclinical and clinical trials. Preliminary results indicate that it may exhibit significant activity against certain types of cancer by inhibiting key growth factor receptors. Additionally, its anti-inflammatory properties make it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

The development of novel drug candidates like N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. By integrating knowledge from various scientific disciplines, researchers can accelerate the discovery and development of innovative therapies that address unmet medical needs.

The future prospects for this compound are bright, with ongoing research aimed at expanding its therapeutic applications and improving its pharmacological profile. Innovations in drug delivery systems, such as nanotechnology-based formulations, may further enhance its bioavailability and targeted action. As our understanding of disease mechanisms continues to evolve, compounds like N,N-Diethyl-4-[1-phenyl-1-(4-piperidinylidene)methyl]benzamide are poised to play a pivotal role in next-generation treatments.

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